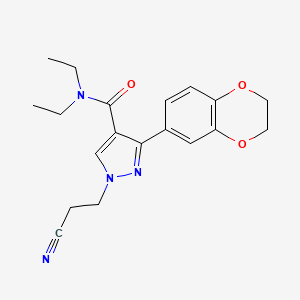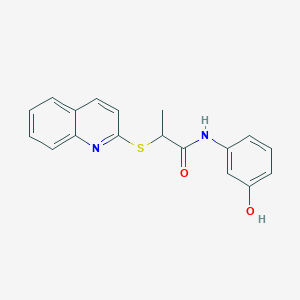![molecular formula C21H26ClNO2 B4989719 2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate](/img/structure/B4989719.png)
2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate, also known as BAC, is a chemical compound that belongs to the class of quaternary ammonium compounds. BAC has been widely used in scientific research for its ability to act as a surfactant and antimicrobial agent. In
作用機序
The mechanism of action of 2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate is based on its ability to disrupt the cell membrane of microorganisms. This compound has a hydrophobic tail that interacts with the lipid bilayer of the cell membrane, while the hydrophilic head interacts with the aqueous environment. This disrupts the integrity of the cell membrane, leading to leakage of intracellular contents and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity to humans and animals at low concentrations. However, at high concentrations, this compound can cause irritation to the skin and eyes. This compound has also been shown to have an effect on the respiratory system, with some studies suggesting that it may contribute to the development of asthma. This compound has been shown to have an effect on the immune system, with some studies suggesting that it may suppress the immune response.
実験室実験の利点と制限
2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate has several advantages for use in lab experiments. It is easy to handle, stable, and has a long shelf life. This compound is also effective at low concentrations, making it cost-effective. However, this compound has some limitations for lab experiments. It can interfere with some assays and may have a negative effect on the growth of certain cell lines. This compound can also interact with other chemicals, leading to the formation of unwanted byproducts.
将来の方向性
There are several future directions for the use of 2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate in scientific research. One area of interest is the development of new formulations of this compound that are more effective against resistant microorganisms. Another area of interest is the use of this compound in combination with other antimicrobial agents to enhance their efficacy. This compound could also be used in the development of new materials with antimicrobial properties, such as coatings for medical devices and textiles. Finally, more research is needed to fully understand the potential health effects of this compound and to develop guidelines for safe use in various applications.
Conclusion:
In conclusion, this compound is a versatile chemical compound that has been widely used in scientific research as a surfactant and antimicrobial agent. This compound has a broad-spectrum antimicrobial activity and is effective at low concentrations. However, this compound has some limitations for lab experiments and may have potential health effects that require further investigation. Despite these limitations, this compound has several future directions for use in scientific research, including the development of new formulations and the use in combination with other antimicrobial agents.
合成法
The synthesis of 2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate involves the reaction of chloroacetyl chloride with diphenylmethylamine followed by the reaction of the resulting intermediate with tert-butyl(methyl)amine. The final product is obtained through the reaction of the intermediate with sodium hydroxide. The synthesis of this compound is a multistep process that requires careful control of reaction conditions to obtain high yields and purity.
科学的研究の応用
2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate has been widely used in scientific research as a surfactant and antimicrobial agent. This compound has been shown to have broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. This compound has been used as a disinfectant for surfaces, medical equipment, and water treatment. This compound has also been used in the food industry as a preservative and in the cosmetics industry as an emulsifying agent.
特性
IUPAC Name |
2-[tert-butyl(methyl)amino]ethyl 2-chloro-2,2-diphenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO2/c1-20(2,3)23(4)15-16-25-19(24)21(22,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKRXSYZBONIHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4989659.png)


![4-{5-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B4989678.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-(2-furyl)acrylamide](/img/structure/B4989686.png)
![4-[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B4989693.png)
![diethyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4989709.png)
![2-(4-(2,4-dimethylphenyl)-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4989711.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-5-(methoxymethyl)-2-furamide](/img/structure/B4989714.png)
![11-(5-hydroxy-2-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4989721.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B4989726.png)


![4-{3-[(4-bromobenzyl)amino]butyl}phenol](/img/structure/B4989739.png)